
2-Methoxypyrazine
Overview
Description
2-Methoxypyrazine is an organic compound with the molecular formula C5H6N2O. It belongs to the class of methoxypyrazines, which are known for their distinctive odors. These compounds are often found in nature, contributing to the aroma of various plants and foods. This compound, in particular, is noted for its earthy and green bell pepper-like scent .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methoxypyrazine can be synthesized through several methods. One common approach involves the cyclization of α-aminoketones or α-aminoaldehydes. Another method includes the condensation of a 1,2-diketone with a 1,2-diamine . These reactions typically require specific catalysts and controlled conditions to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through distillation or crystallization to achieve the desired product quality .
Chemical Reactions Analysis
Formation via O-Methylation Reactions
The methoxy group in 2-methoxypyrazine originates from enzymatic or chemical methylation of hydroxylated precursors.
Enzymatic Methylation
- Biosynthesis in plants :
- 2-Hydroxy-3-alkylpyrazines undergo O-methylation catalyzed by S-adenosylmethionine (SAM)-dependent O-methyltransferases (OMTs).
- In Vitis vinifera, VvOMT3 exhibits high specificity for converting 2-hydroxy-3-isobutylpyrazine (IBHP) to 3-isobutyl-2-methoxypyrazine (IBMP), with a catalytic efficiency () of 1.2 × 10⁴ M⁻¹s⁻¹ .
- Mechanism : SAM donates a methyl group to the hydroxyl oxygen of IBHP via nucleophilic attack, facilitated by Ca²⁺ coordination in the enzyme's active site .
Chemical Methylation
- Non-enzymatic pathways :
Acidic and Basic Hydrolysis
The methoxy group is susceptible to hydrolysis under extreme pH conditions.
Acidic Hydrolysis
- Reaction : this compound → 2-Hydroxypyrazine + methanol.
Basic Hydrolysis
Biosynthetic Precursor Reactions
Pyrazine ring formation precedes methoxylation. Key pathways include:
Amino Acid Condensation
- Leucine-derived pathway :
Strecker Degradation
- Involves thermal degradation of amino acids (e.g., valine, isoleucine) with α-dicarbonyls to form pyrazine precursors .
Seifert Method (1970)
- Steps :
Ghosh Condensation (2011)
- Reaction : α,β-Dicarbonyl + α,β-diamine → pyrazine ring.
Thermal Stability
Light-Induced Degradation
Matrix Effects
Table 1: Enzymatic vs. Chemical Methylation
Parameter | Enzymatic (VvOMT3) | Chemical (Dimethyl Sulfate) |
---|---|---|
Catalyst | VvOMT3 | NaOH |
Temperature | 30°C | 50°C |
Yield | >90% | 45–60% |
Selectivity | High (IBMP-specific) | Moderate |
Table 2: Hydrolysis Kinetics
Condition | pH | Half-Life (25°C) | Major Product |
---|---|---|---|
Acidic | 2 | 12 hours | 2-Hydroxypyrazine |
Neutral | 7 | Stable | – |
Alkaline | 12 | >30 days | Trace degradation |
Scientific Research Applications
Sensory Characteristics in Food and Beverages
2-Methoxypyrazine compounds are primarily known for their contribution to the aroma profiles of certain foods and beverages. They are particularly noted for imparting herbaceous and green bell pepper-like notes.
- Wine Production : In winemaking, methoxypyrazines are associated with the herbaceous flavors of wines, especially those made from Cabernet Sauvignon and Merlot grapes. High concentrations of these compounds can lead to undesirable off-flavors, often described as "green" or "vegetative" notes, which can detract from wine quality .
- Coffee : Recent studies have shown that 3-alkyl-2-methoxypyrazines are present in green coffee beans, contributing to off-flavors reminiscent of potatoes. The concentration of these compounds varies significantly based on the botanical species and geographical origin of the coffee .
Detection Methods
The accurate detection and quantification of this compound and its derivatives are crucial for quality control in food production. Several analytical techniques have been developed:
- Headspace Solid-Phase Microextraction : This method has been employed to analyze the volatile profiles of wines, allowing for the effective measurement of methoxypyrazines in complex matrices like wine .
- Gas Chromatography : Gas chromatography coupled with mass spectrometry is commonly used to identify and quantify methoxypyrazines in various food matrices. This technique enables the differentiation between naturally occurring compounds and those added during processing .
Wine Sensory Analysis
A study conducted on the sensory interactions between methoxypyrazines and other volatile compounds in wines demonstrated that blending different varietals can modify the perception of these compounds. For instance, the presence of certain esters can mask or enhance the herbaceous notes contributed by methoxypyrazines .
Green Coffee Analysis
Research focused on green coffee beans revealed that specific methoxypyrazine concentrations correlate with off-flavors. The study established a baseline for acceptable levels of these compounds in high-quality coffee, providing a reference for producers aiming to improve flavor profiles .
Summary Table of Key Findings
Application Area | Key Findings | Methodology Used |
---|---|---|
Wine Production | High levels lead to undesirable green flavors | Sensory analysis, gas chromatography |
Coffee Quality | Presence linked to off-flavors; varies by species | Analytical chemistry |
Detection Techniques | Effective methods include headspace solid-phase microextraction and gas chromatography | Various analytical techniques |
Mechanism of Action
The mechanism by which 2-Methoxypyrazine exerts its effects involves its interaction with specific molecular targets. For instance, in olfactory research, it binds to olfactory receptors, triggering a sensory response. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
- 3-Isobutyl-2-methoxypyrazine (IBMP)
- 3-Isopropyl-2-methoxypyrazine (IPMP)
- 3-sec-Butyl-2-methoxypyrazine (SBMP)
Comparison: While all these compounds share the methoxypyrazine structure, they differ in their alkyl substituents, which influence their odor profiles and applications. For example, IBMP is known for its strong green bell pepper aroma, making it significant in the wine industry .
2-Methoxypyrazine stands out due to its unique combination of chemical properties and applications, making it a valuable compound in various fields of research and industry.
Biological Activity
2-Methoxypyrazine, particularly in its isobutyl form (3-isobutyl-2-methoxypyrazine or IBMP), is a compound that has garnered significant attention due to its biological activity and sensory properties, especially in the context of viticulture and food science. This article delves into the biosynthesis, sensory attributes, and biological effects of this compound, supported by relevant case studies and research findings.
Biosynthesis of this compound
The biosynthesis of 2-methoxypyrazines involves complex biochemical pathways primarily occurring in plants such as grapevines and bell peppers. Key enzymes involved include O-methyltransferases (OMTs), which catalyze the methylation of precursors to form methoxypyrazines. Recent studies have identified specific OMT genes, notably VvOMT3 and VvOMT4, which play crucial roles in this process in grapevines. These genes exhibit differential expression based on the methoxypyrazine content in various grape varieties, indicating their potential as genetic markers for breeding programs aimed at enhancing desirable flavor profiles in wine production .
Sensory Attributes
This compound is known for its potent sensory characteristics, contributing to the aroma profile of wines, particularly those made from Sauvignon Blanc and Cabernet Sauvignon. The compound imparts green bell pepper and herbaceous notes, which can be desirable at low concentrations but may lead to off-flavors at higher levels. Research indicates that the perception threshold for IBMP is around 5 ng/L in wine, above which it can negatively impact flavor .
Table 1: Sensory Thresholds of Methoxypyrazines
Compound | Sensory Threshold (ng/L) |
---|---|
3-Isobutyl-2-methoxypyrazine | 5 |
3-Ethyl-2-methoxypyrazine | 15 |
3-Propyl-2-methoxypyrazine | 10 |
Biological Effects
The biological activity of this compound extends beyond sensory attributes. Studies have shown that methoxypyrazines possess various biological properties, including antimicrobial activity and potential effects on human health.
- Antimicrobial Activity : Research has demonstrated that methoxypyrazines exhibit bactericidal properties against certain pathogens, making them potentially useful as natural preservatives in food products .
- Cytotoxicity : In vitro studies indicate that compounds like IBMP can induce apoptosis in cancer cell lines by modulating mitochondrial pathways. Increased expression of pro-apoptotic proteins such as Bax and caspases has been observed, suggesting a mechanism through which methoxypyrazines may exert anti-cancer effects .
- Genotoxicity : Some studies have raised concerns about the genotoxic potential of certain pyrazine derivatives under specific conditions. For instance, furan-related compounds have shown significant toxic effects in animal models, highlighting the importance of further research into the safety profiles of methoxypyrazines .
Case Study 1: Wine Production
A study investigated the impact of vine water status on the concentration of methoxypyrazines in grape berries. It was found that water stress significantly influenced the accumulation of IBMP, suggesting that viticultural practices can be optimized to manage flavor profiles in wine production .
Case Study 2: Bell Peppers
In bell peppers, feeding experiments with stable isotopes revealed insights into the metabolic pathways leading to IBMP synthesis. This research emphasized the role of environmental factors and genetic predispositions in determining methoxypyrazine levels in fruits .
Q & A
Basic Research Questions
Q. What are the recommended spectroscopic techniques for characterizing 2-Methoxypyrazine, and how do they resolve structural ambiguities?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Analysis of coupling constants (e.g., J34 ≈ 8.63 Hz) and chemical shifts helps differentiate aromatic structures from amide-like configurations. For example, this compound exhibits spectral parameters distinct from its demethylated analogs .
- X-ray Crystallography : Single-crystal studies reveal dihedral angles (e.g., 86.97° between aromatic rings) and intermolecular interactions (e.g., C–H⋯H hydrogen bonds), critical for confirming molecular geometry .
Q. How can researchers safely handle and store this compound in laboratory settings?
- Methodological Answer :
- Safety Protocols : Classified as acutely toxic (oral, category 4) and skin/eye irritant (category 2). Use fume hoods, PPE (gloves, goggles), and avoid contact with strong acids/oxidizers .
- Storage : Store in sealed containers at 2–8°C, away from heat and ignition sources. Monitor decomposition risks (e.g., gas release) during long-term storage .
Q. What extraction methods optimize the isolation of this compound from natural matrices?
- Methodological Answer :
- Supercritical CO2 Extraction : Effective for pyrazines due to tunable solubility (25–100°C, up to 200 bar). Phase behavior modeled via the Peng-Robinson equation (kij = 0 for most pyrazines) .
- Headspace Solid-Phase Microextraction (HS-SPME) : Ideal for trace detection in biological samples (e.g., peppers), leveraging low odor thresholds (ppb levels) .
Advanced Research Questions
Q. How do metabolic pathways of this compound in mammalian systems inform its biochemical interactions?
- Methodological Answer :
- In Vivo Metabolism : In rats, 20% of oral doses undergo O-demethylation to 2-hydroxypyrazine, while 80% form ring-hydroxylated metabolites. Use LC-MS/MS with isotope-labeled standards to track metabolites .
- Enzyme Inhibition Studies : Probe CYP2D6 interactions using liver microsomes and coumarin-based fluorescent substrates .
Q. What computational models predict the solubility and phase behavior of this compound in supercritical fluids?
- Methodological Answer :
- Peng-Robinson Equation of State : Predicts solubility isotherms in CO2 (kij = 0 for most pyrazines; adjusted to -0.100 for acetyl derivatives). Validate with experimental density data (25–100°C, 200 bar) .
- Molecular Dynamics Simulations : Model solute-solvent interactions to optimize extraction efficiency in natural product isolation .
Q. How can spectral discrepancies in this compound derivatives be resolved during structural elucidation?
- Methodological Answer :
- Comparative NMR Analysis : Contrast coupling constants (e.g., J34 ≈ 8.63 Hz vs. ~9.2 Hz for related pyridines) to distinguish aromatic vs. charge-delocalized structures .
- Crystallographic Validation : Resolve ambiguities (e.g., methoxy group orientation) via single-crystal X-ray diffraction .
Q. What methodological considerations are critical for detecting this compound in complex food matrices (e.g., wines, cheeses)?
- Methodological Answer :
- Liquid-Liquid Microextraction (LLME) : Quantify major volatiles (e.g., 3-isobutyl-2-methoxypyrazine) using GC-FID with internal standards (e.g., d3-labeled analogs) .
- Sensitivity Limits : Address low thresholds (≤1 ppb) via HS-SPME-GC-MS with selective ion monitoring (SIM) .
Q. Data Contradictions and Resolution
- Metabolite Identification : Hawksworth & Scheline (1975) report incomplete metabolite characterization in rats (80% unidentified). Follow-up studies should employ high-resolution mass spectrometry (HRMS) for structural annotation .
- Spectral Interpretation : Conflicting NMR data for pyrazine derivatives require cross-validation with crystallographic or computational (DFT) methods .
Properties
IUPAC Name |
2-methoxypyrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O/c1-8-5-4-6-2-3-7-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKSXRWSOSLGSTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4047676 | |
Record name | 2-Methoxypyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4047676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless to light yellow liquid with a nutty, cocoa-like odour | |
Record name | Methoxypyrazine | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/846/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
60.00 to 61.00 °C. @ 29.00 mm Hg | |
Record name | Methoxypyrazine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033156 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
miscible with water, organic solvents; soluble in oils, miscible at room temperature (in ethanol) | |
Record name | Methoxypyrazine | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/846/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.109-1.140 | |
Record name | Methoxypyrazine | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/846/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
3149-28-8 | |
Record name | 2-Methoxypyrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3149-28-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methoxypyrazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003149288 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrazine, 2-methoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Methoxypyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4047676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methoxypyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.618 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-METHOXYPYRAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RYD35T7F4T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Methoxypyrazine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033156 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.